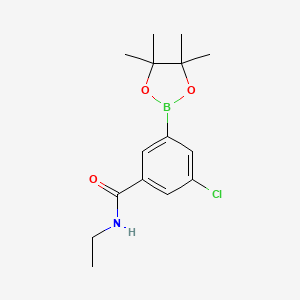

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic amide derivative. Its structure features a benzamide core substituted with a chlorine atom at the 3-position, an ethylamine group at the amide nitrogen, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing biaryl frameworks . The boronate ester moiety serves as a key functional group for coupling with aryl halides under palladium catalysis.

Properties

IUPAC Name |

3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVDIUBCXMILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Miyaura borylation is the most widely employed method for introducing the pinacol boronate group. This approach involves substituting a halogen (bromo or iodo) at the 5-position of a preformed 3-chloro-N-ethylbenzamide scaffold.

Key Steps:

-

Substrate Preparation : Synthesis of 3-chloro-5-bromo-N-ethylbenzamide via bromination of 3-chloro-N-ethylbenzamide.

-

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium or nickel catalysis.

Representative Procedure (Adapted from Search Result 5 [Ambeed]):

-

Catalyst : Dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂).

-

Base : Cesium fluoride (CsF).

-

Solvent : 1,4-Dioxane.

-

Conditions : 100°C, 12 hours under argon.

-

Yield : 75% after silica gel chromatography.

Mechanistic Insight :

The nickel catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to install the boronate ester.

Suzuki-Miyaura Cross-Coupling Retro-Synthetic Approach

Strategy

This method constructs the benzamide core after introducing the boronate group. A boronic acid-containing intermediate is coupled with a chloro-substituted aryl halide.

Example (Search Result 3 [J-Stage]):

-

Boronate Installation : A tert-butyl-protected piperidine intermediate undergoes borylation using B₂Pin₂ and Pd(dppf)Cl₂.

-

Amide Formation : Coupling with 3-chlorobenzoyl chloride followed by deprotection.

Conditions :

-

Catalyst : Pd(dppf)Cl₂.

-

Base : Potassium acetate (KOAc).

-

Solvent : Dioxane, 95°C, 16 hours.

Grignard-Mediated Boronate Formation

Adaptation from Search Result 8 [Ambeed]

While less common for benzamides due to functional group incompatibility, this method is viable for halogenated precursors lacking sensitive groups.

Steps:

-

Grignard Formation : React 3-chloro-5-bromo-N-ethylbenzamide with magnesium in THF.

-

Quenching with Borate Ester : Add trimethyl borate at −78°C to form the boronate.

Challenges :

-

Amide protons may require protection (e.g., as tert-butyl carbamate).

Direct Amidation of Boronated Benzoic Acids

Method (Search Result 5 [Ambeed]):

-

Synthesize 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid .

-

Amide Coupling : React with ethylamine using EDCI/HOBt in dichloromethane.

Conditions :

Comparative Analysis of Methods

| Method | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | NiCl₂(PMe₃)₂ or Pd | 75% | High regioselectivity; scalable | Requires inert conditions |

| Suzuki Coupling | Pd(dppf)Cl₂ | 67–84% | Modular for diverse aryl partners | Multi-step synthesis |

| Grignard Approach | Mg | ≤50% | No transition metals required | Low yield; functional group sensitivity |

| Direct Amidation | EDCI/HOBt | 45% | Simple amide formation | Requires pre-functionalized boronic acid |

Optimization Considerations

Catalytic Systems

-

Nickel vs. Palladium : Nickel catalysts (e.g., NiCl₂(PMe₃)₂) are cost-effective but require higher temperatures. Palladium catalysts (e.g., Pd(dppf)Cl₂) offer milder conditions but are more expensive.

-

Base Selection : CsF enhances boron transfer efficiency, while KOAc improves compatibility with acid-sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester. The reaction typically involves a palladium catalyst and a base, and it forms carbon-carbon bonds with aryl or vinyl halides.

Substitution Reactions: The chloro group on the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used.

Major Products

Coupled Products: The major products are typically biaryl compounds formed through the Suzuki-Miyaura reaction.

Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds similar to 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, derivatives of benzamides have shown cytotoxic activity against various cancer cell lines such as HCT-116 and HeLa . The incorporation of boron into the structure may enhance the compound's ability to interact with biological targets involved in cancer progression.

Antimicrobial Activity

The compound's structural characteristics suggest potential applications in antimicrobial research. Compounds with similar functional groups have demonstrated efficacy against bacterial and fungal strains in preliminary screenings . The dioxaborolane moiety may contribute to this activity by facilitating interactions with microbial enzymes or cellular components.

Material Science Applications

In addition to biological applications, this compound may find uses in material sciences due to its unique chemical structure. The presence of boron can enhance the thermal and mechanical properties of polymers when incorporated into composite materials. Research into the use of boron-containing compounds in nanomaterials is ongoing, suggesting potential applications in electronics and photonics.

Case Studies

- Anticancer Activity : A study evaluating a series of benzamide derivatives found that modifications similar to those present in this compound resulted in compounds with significant cytotoxic effects on cancer cell lines (IC50 values below 100 μM) .

- Antimicrobial Efficacy : Research on related chlorinated benzamides indicated effective inhibition against mycobacterial strains comparable to established antibiotics like isoniazid and ciprofloxacin . This suggests that further exploration of this compound could yield promising results in developing new antimicrobial agents.

Mechanism of Action

The primary mechanism of action for 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura reactions involves the formation of a palladium complex. This complex facilitates the transfer of the boronic ester to the aryl halide, forming a new carbon-carbon bond. The dioxaborolane moiety plays a crucial role in stabilizing the boron atom, making it more reactive in the coupling process.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vary in substituents, substitution patterns, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Chlorine at the 4-position (C₁₄H₁₈BClNO₃) alters the electronic environment of the benzene ring, which may reduce steric hindrance in coupling reactions compared to the 3-chloro isomer .

Steric and Pharmacokinetic Implications: Cyclopropylamide derivatives (C₁₇H₂₂BClNO₃) introduce significant steric bulk, which could impede metabolic degradation in vivo, making them attractive for drug development . Ethylamide vs. phenylamide: The ethyl group in the target compound offers a balance between lipophilicity and steric demand, whereas the phenylamide analog (C₂₀H₂₃BNO₃) may enhance π-π stacking in materials applications .

Synthetic Accessibility and Purity: Compounds like N-(3-chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₆H₂₃BClNO₃) are typically synthesized via carbodiimide-mediated amide coupling, achieving ≥95% purity after silica gel chromatography . The target compound’s synthesis likely follows similar protocols, with purity benchmarks (~97%) comparable to its analogs .

Applications in Catalysis: All analogs share utility in Suzuki-Miyaura couplings, but their performance varies. For example, N-phenyl derivatives (C₂₀H₂₃BNO₃) may form more stable palladium intermediates due to aromatic coordination .

Biological Activity

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2828439-55-8) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 309.6 g/mol. The compound features a chloro group and a dioxaborolane moiety, which are significant in influencing its biological interactions and solubility properties .

Cytotoxicity

Investigations into the cytotoxic effects of benzamide derivatives indicate that modifications can lead to varying levels of toxicity in human cell lines. For example, certain substitutions on the benzamide backbone can either enhance or reduce cytotoxicity against HepG2 liver cells . Understanding the balance between activity and toxicity is crucial for developing therapeutics based on this compound.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. The presence of electron-withdrawing groups such as chloro or bromo at specific positions on the aromatic ring has been associated with increased potency against various biological targets .

Table: Structure-Activity Relationship Insights

| Compound | Substituent | Activity (IC50) | Remarks |

|---|---|---|---|

| Compound A | 4-Chloro | 1.56 μM | Moderate potency |

| Compound B | 3-Carboxamide | 0.79 μM | Higher potency |

| 3-Chloro-N-ethyl-5-(... | Chloro & Dioxaborolane | TBD | Potential for optimization |

Case Study: Dihydroquinazolinone Derivatives

In a study focusing on dihydroquinazolinone derivatives related to benzamides, researchers found that specific modifications significantly enhanced antiparasitic activity while maintaining low cytotoxicity levels in human cell lines. This highlights the potential for similar strategies in optimizing this compound for improved therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Answer: The compound can be synthesized via a multi-step process:

Borylation: Introduce the boronate ester group using a palladium-catalyzed Miyaura borylation reaction. Optimize conditions with Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous dioxane at 80–100°C .

Amide Formation: React 3-chloro-5-boronobenzoyl chloride with ethylamine in DMF at 60°C, using triethylamine as a base to neutralize HCl .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to achieve >95% purity. Monitor purity via TLC and ¹H/¹³C NMR .

Q. How can spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR: Confirm the presence of the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N–CH₂), aromatic protons (δ 7.2–8.1 ppm), and boronate ester signals (quartet for B–O) .

- IR Spectroscopy: Identify the amide C=O stretch (~1650–1680 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding. Use SHELXL or OLEX2 for refinement, focusing on intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between NMR and elemental analysis results?

Answer: Discrepancies in elemental analysis (e.g., unexpected C/H ratios) may arise from solvent inclusion in the crystal lattice. Perform X-ray diffraction to identify solvates (e.g., methanol or water molecules trapped during crystallization). Refine the structure using SHELXL with restraints for disordered solvent molecules . For example, highlights hydrogen-bonded dimers in dichlorobenzamide derivatives, which stabilize solvent inclusion .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Answer:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for aryl chlorides. notes that bulky ligands improve selectivity for sterically hindered substrates .

- Base Screening: Test Cs₂CO₃ or K₃PO₄ in THF/water mixtures to enhance coupling efficiency. Avoid strong bases (e.g., NaOH) that may hydrolyze the boronate ester .

- Reaction Monitoring: Track progress via LC-MS. Post-reaction, purify biaryl products using flash chromatography (hexane/EtOAc) and confirm regiochemistry via NOESY NMR .

Q. How do hydrogen-bonding interactions in the crystal lattice affect solubility and reactivity?

Answer: Intermolecular N–H⋯O hydrogen bonds (observed in and ) form rigid networks, reducing solubility in apolar solvents. To improve solubility for reactions:

Co-solvents: Use DMSO/THF mixtures to disrupt hydrogen bonding.

Derivatization: Introduce solubilizing groups (e.g., polyethylene glycol chains) at non-critical positions.

Temperature Control: Heat reactions to 60–80°C to destabilize crystalline aggregates .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acps-pptase, as in ). Focus on the boronate ester’s electrophilic boron center and the chloro substituent’s steric effects .

- DFT Calculations: Calculate Fukui indices to identify reactive sites for functionalization. For example, the para position to the boronate group may favor electrophilic substitution .

Q. How can stability issues with the boronate ester be mitigated during long-term storage?

Answer:

- Storage Conditions: Keep the compound under argon at –20°C in amber vials to prevent hydrolysis or oxidation.

- Stabilizers: Add 1–5% triethylamine to neutralize trace acids.

- Quality Control: Periodically check purity via ¹¹B NMR to detect boronic acid degradation products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.